Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked via a methanone bridge to a piperazine ring substituted with a 6-methylbenzo[d]thiazol-2-yl moiety. This structure combines aromatic, hydrogen-bonding, and steric elements, making it a candidate for diverse biological activities, including receptor antagonism (e.g., GPR55) or enzyme inhibition .
Properties
IUPAC Name |
furan-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-4-5-13-15(11-12)23-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-22-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCHMUJQZHGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Attachment of the piperazine ring: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Incorporation of the furan ring: Finally, the furan ring is introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzo[d]thiazole ring can be reduced to form dihydrobenzo[d]thiazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydrobenzo[d]thiazoles
Substitution: Various substituted piperazines
Scientific Research Applications
Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibits several notable biological activities:
Antimicrobial Activity : Preliminary studies have shown that this compound demonstrates promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest its potential as an antimicrobial agent.
Antitumor Properties : In vitro studies indicate that the compound can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent .
Neuroprotective Effects : Research suggests that the compound may inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. This neuropharmacological effect could position it as a therapeutic option in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Study : A study on furan derivatives indicated that certain compounds exhibited inhibition zones greater than 30 mm against Helicobacter pylori strains at concentrations of 100 µg/disc, suggesting the potential for developing new antibiotics based on this compound's structure .
- Anticancer Evaluation : Research into similar compounds has highlighted their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. The specific activity of this compound against different cancer cell lines remains to be fully elucidated but shows promise based on structural analogs .
- Neuropharmacological Assessment : Studies involving piperazine derivatives have reported antidepressant and anxiolytic effects through mechanisms involving monoamine oxidase (MAO) inhibition. This suggests that this compound could exhibit similar properties, warranting further investigation into its neuropharmacological effects .
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Pathways Involved: By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogues vary in substituents on the piperazine ring, heterocyclic systems, and functional groups. Key comparisons are outlined below:
Substituent Variations on Piperazine
Table 1: Substituent-Driven Comparisons
Key Observations :
- Heterocyclic Systems: The benzo[d]thiazole group in the target compound provides a bicyclic sulfur-containing scaffold, favoring hydrophobic interactions.
- Steric Effects : The 6-methyl group on the benzo[d]thiazole may improve metabolic stability compared to unsubstituted analogues. Quinazoline-based 13e introduces a tricyclic system with chlorine and phenyl groups, increasing lipophilicity and molecular weight.
Functional Group Modifications
Table 2: Methanone-Linked Derivatives
Key Observations :
- Sulfonyl vs.
- Indole vs. Thiophene : The indole group in F438-0313 introduces a bulky aromatic system, which may influence CNS penetration compared to the thiophene-based compound 21 .
Biological Activity
Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Structural Overview
The compound consists of several key structural components:
- Furan moiety : A five-membered aromatic ring containing oxygen.
- Piperazine ring : A six-membered ring with two nitrogen atoms.
- Benzo[d]thiazole substituent : A fused bicyclic structure that enhances biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act by:
- Inhibiting enzyme activity : By binding to specific enzymes, it can modulate metabolic pathways.
- Receptor interaction : It may influence receptor-mediated signaling pathways, affecting cellular responses.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines. A study revealed that benzothiazole derivatives demonstrated IC50 values as low as 0.57 µM against MCF-7 breast cancer cells, indicating potent anticancer effects .
Antimicrobial Activity
Furan derivatives have also been associated with antimicrobial properties. In a comparative analysis, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 1.9 to 125 µg/mL against various bacterial strains, outperforming traditional antibiotics in some cases .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines such as DU145 (prostate cancer) and HepG2 (liver cancer). The compound exhibited CC50 values of 8 ± 3 µM against DU145 and 9 ± 2 µM against HepG2 cells, demonstrating significant antiproliferative effects .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of the compound against Pseudomonas aeruginosa biofilms. The results indicated that it significantly inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally related compounds is essential. The following table summarizes the structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative | Contains benzothiazole | Anticancer (IC50 < 0.5 µM) |
| Furan Derivative | Furan ring system | Antimicrobial (MIC 1.9–125 µg/mL) |
| Piperazine Analog | Piperazine scaffold | Anxiolytic effects |
Q & A
Basic Research Questions
Q. What is the synthetic pathway for Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and what intermediates are critical for structural validation?
- Methodological Answer : The compound can be synthesized via a two-step protocol:
React 4-nitrobenzoyl chloride with 1-(2-furoyl)piperazine in the presence of triethylamine to form 4-(furan-2-carbonyl)piperazin-1-ylmethanone.
Reduce the nitro group using SnCl₂ to yield the final product. Key intermediates include the nitro-substituted precursor, which must be characterized via NMR (¹H/¹³C) and mass spectrometry (MS) to confirm regiochemistry and purity .
- Validation : Parallel synthesis of analogous methanone derivatives (e.g., 4h, 4i in ) achieved yields of 60–82% using similar protocols, with melting points and spectral data corroborating structural integrity .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the presence of the furan ring (δ 6.3–7.5 ppm for protons), piperazine protons (δ 2.5–3.5 ppm), and benzo[d]thiazole signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the methanone backbone.
- Melting Point Analysis : Sharp melting points (e.g., 126–128°C for analog 4h) indicate purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, lab coat, and goggles.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in a cool, dry place away from oxidizers. Refer to Safety Data Sheets (SDS) for emergency measures, including eye irrigation (0.9% saline) and skin decontamination (soap/water) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors influence regioselectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for acylation steps.
- Catalyst Optimization : Triethylamine or DMAP improves nucleophilic substitution efficiency during piperazine coupling.
- Reduction Conditions : SnCl₂ in HCl/ethanol selectively reduces nitro groups without disrupting the furan or thiazole rings. Contradictory yields (e.g., 60% vs. 82% in ) may arise from impurities in starting materials or incomplete reduction .
Q. How do structural modifications (e.g., substituents on the benzothiazole or furan rings) affect biological activity?
- Methodological Answer :
- Substituent Analysis : Electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring enhance electrophilic interactions with target proteins, while methoxy groups improve solubility. For example, 4-(4-methoxyphenyl)thiazol-2-yl derivatives showed altered bioactivity due to steric and electronic effects .
- In Silico Modeling : Docking studies (e.g., Autodock Vina) can predict binding affinities to receptors like 5-HT or dopamine transporters, as demonstrated for related piperazinyl methanones .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. For example, analogs with logP < 3.5 show improved blood-brain barrier penetration.
- Molecular Dynamics (MD) Simulations : GROMACS can simulate ligand-receptor stability, identifying key residues (e.g., Asp³.32 in GPCRs) for hydrogen bonding with the methanone carbonyl .
Q. How should researchers address contradictory data in the literature regarding synthesis or bioactivity?
- Methodological Answer :
- Comparative Analysis : Replicate protocols from conflicting studies (e.g., vs. 9) under controlled conditions to isolate variables (e.g., reagent purity, temperature).
- Structural Reanalysis : Use X-ray crystallography (if crystalline) or 2D NMR (HSQC, HMBC) to resolve ambiguities in regiochemistry or stereochemistry. For example, misassignment of piperazine coupling sites can lead to erroneous bioactivity claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
